2-(Azidomethyl)-1,3-difluorobenzene
Overview
Description
2-(Azidomethyl)-1,3-difluorobenzene is an organic compound characterized by the presence of an azide group attached to a benzene ring substituted with two fluorine atoms
Mechanism of Action
I’ve provided a comprehensive overview of the compound’s mechanism of action, considering its potential targets, biochemical pathways, and pharmacokinetics. If you’d like more specific details or have additional inquiries, feel free to ask!
: Pralidoxime: Uses, Interactions, Mechanism of Action | DrugBank Online : Aziridines and azetidines: building blocks for … - RSC Publishing : Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by … : DNA sequencing by synthesis using 3′-O-azidomethyl nucleotide reversible terminators and surface-enhanced Raman spectroscopic detection - RSC Advances : Energetic N-azidomethyl derivatives of polynitro hexaazaisowurtzitanes … : 苄基叠氮 - 百度百科 : [Mn-mediated oxidative radical cyclization of 2-(azidomethyl)phenyl …](https
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-1,3-difluorobenzene typically involves the introduction of an azido group to a benzene ring. One common method is the reaction of 2-(chloromethyl)-1,3-difluorobenzene with sodium azide in an organic solvent such as dimethylformamide. The reaction is carried out under reflux conditions, leading to the substitution of the chlorine atom with an azido group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)-1,3-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, dimethylformamide, reflux conditions.
Cycloaddition Reactions: Copper(I) catalysts, alkynes, room temperature.
Reduction Reactions: Lithium aluminum hydride, tetrahydrofuran, low temperature.
Major Products Formed
Substitution Reactions: Various substituted benzene derivatives.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Amino-substituted benzene derivatives.
Scientific Research Applications
2-(Azidomethyl)-1,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its reactivity and ability to introduce functional groups.
Comparison with Similar Compounds
Similar Compounds
2-(Azidomethyl)benzene: Lacks the fluorine substituents, resulting in different reactivity and properties.
1,3-Difluoro-2-(hydroxymethyl)benzene: Contains a hydroxymethyl group instead of an azido group, leading to different chemical behavior.
2-(Azidomethyl)-4,6-difluorobenzene: Similar structure but with different substitution pattern on the benzene ring.
Uniqueness
2-(Azidomethyl)-1,3-difluorobenzene is unique due to the presence of both azido and fluorine substituents, which impart distinct reactivity and properties. The fluorine atoms increase the compound’s stability and influence its electronic properties, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
2-(azidomethyl)-1,3-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N3/c8-6-2-1-3-7(9)5(6)4-11-12-10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZUBPHMRHROHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN=[N+]=[N-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447172 | |
Record name | 2,6-Difluorobenzylazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106308-60-5 | |
Record name | 2-(Azidomethyl)-1,3-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106308-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluorobenzylazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(azidomethyl)-1,3-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.500 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(Azidomethyl)-1,3-difluorobenzene in the synthesis of rufinamide?
A: this compound serves as a key building block in the multi-step synthesis of rufinamide. [, ] Specifically, it reacts with methyl propiolate to form methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate. This intermediate is then further reacted with ammonia to yield the final product, rufinamide. [, ]
Q2: Could you elaborate on the reaction mechanism involved in the synthesis of rufinamide using this compound?
A: While the provided research papers [, ] don't delve into the detailed reaction mechanisms, we can infer the key steps:
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